Welcome to the BenchChem Online Store!
molecular formula C12H11NO3 B122934 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester CAS No. 151490-40-3

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester

Cat. No. B122934
M. Wt: 217.22 g/mol
InChI Key: SBHIWUQNUXJUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06479490B2

Procedure details

To a 0° C. solution of 1-methylindole (7.58 g, 50 mmoles) in dry ether (75 mL) under argon was added oxalyl chloride (4.36 mL, 50 mmoles) slowly. The resulting suspension was stirred for 30 minutes. After cooling to −65° C, sodium methoxide (22.9 mL, 100 mmoles, 25% in MeOH) was added dropwise at a rate to maintain −60° C. After the addition was complete, the reaction was allowed to warm to room temperature and stir for 2 hours. Water was added (30 mL) and the crude mixture was stirred then filtered. The resultant solid was washed with water, ether and then air dried. Purification of the crude product via flash chromatography (SiO2, 20% to 40% ethyl acetate/Hexane—gradient) provided methyl (1-methyl-1H-indol-3-yl)(oxo)acetate as a solid (9 g, 41.4 mmoles).
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
22.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[C:11](Cl)(=[O:15])[C:12](Cl)=[O:13].[CH3:17][O-:18].[Na+].O>CCOCC>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11](=[O:15])[C:12]([O:18][CH3:17])=[O:13])=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.58 g
Type
reactant
Smiles
CN1C=CC2=CC=CC=C12
Name
Quantity
4.36 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
sodium methoxide
Quantity
22.9 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain −60° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The resultant solid was washed with water, ether
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
Purification of the crude product via flash chromatography (SiO2, 20% to 40% ethyl acetate/Hexane—gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.4 mmol
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.